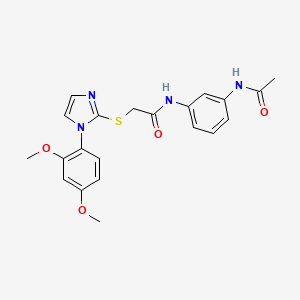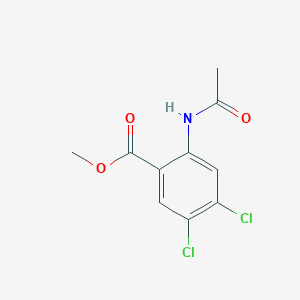
1-(2-Aminopyridin-3-yl)ethanol
Descripción general
Descripción
1-(2-Aminopyridin-3-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be used in the synthesis of other chemicals, as well as in scientific research.
Aplicaciones Científicas De Investigación
1-(2-Aminopyridin-3-yl)ethanol has a wide range of scientific research applications. It can be used as a building block in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It can also be used as a ligand in coordination chemistry, where it forms complexes with metal ions. In addition, it has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminopyridin-3-yl)ethanol is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This can lead to changes in the reactivity of the metal ion, which can affect the outcome of chemical reactions. In addition, it has been shown to have potential applications in the field of catalysis, where it can be used to activate and stabilize metal catalysts.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 1-(2-Aminopyridin-3-yl)ethanol. However, it has been shown to be non-toxic and non-carcinogenic. It is also soluble in water and organic solvents, which makes it easy to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Aminopyridin-3-yl)ethanol in lab experiments is its versatility. It can be used in a wide range of applications, from synthesis to catalysis. In addition, it is easy to work with and has a high yield. However, one limitation is that it can be expensive to synthesize, which may limit its use in some applications.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Aminopyridin-3-yl)ethanol. One area of interest is its potential applications in the field of catalysis. It has been shown to be an effective catalyst in some reactions, and further research could lead to the development of new catalysts based on this compound. In addition, it could be used in the synthesis of new pharmaceuticals and agrochemicals, which could have important applications in medicine and agriculture.
Conclusion:
In conclusion, 1-(2-Aminopyridin-3-yl)ethanol is a versatile chemical compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been shown to be non-toxic and non-carcinogenic. While there is still much to learn about its mechanism of action and biochemical and physiological effects, it has already shown promise in the field of catalysis and as a building block in the synthesis of other chemicals. Further research is needed to fully understand its potential applications and limitations.
Propiedades
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660578 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyridin-3-yl)ethanol | |
CAS RN |
869567-91-9 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291036.png)
![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291037.png)
![5-((2-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291038.png)
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291041.png)
![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291044.png)
![2-[3-(3-Methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy-1-(3-methoxyphenyl)ethanone](/img/structure/B3291053.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B3291071.png)
![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)
![(R)-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3291083.png)

![7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3291097.png)
![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)
